dTDP-3-oxo-2,6-dideoxy-D-glucose

Deoxysugar biosynthesis Pathway engineering Macrolide antibiotics

dTDP-3-oxo-2,6-dideoxy-D-glucose (CAS 194590-85-7, molecular formula C₁₆H₂₄N₂O₁₄P₂, molecular weight 530.31) is an activated nucleotide-sugar belonging to the dTDP-deoxyhexose family. It is produced from dTDP-3,4-dioxo-2,6-dideoxy-D-glucose by a 4-ketoreductase (KEGG ORTHOLOGY K19859) and serves as the direct precursor for C-3 transamination en route to dTDP-D-angolosamine, a key deoxysugar building block of macrolide antibiotics.

Molecular Formula C16H24N2O14P2
Molecular Weight 530.31 g/mol
Cat. No. B1250625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTDP-3-oxo-2,6-dideoxy-D-glucose
Molecular FormulaC16H24N2O14P2
Molecular Weight530.31 g/mol
Structural Identifiers
SMILESCC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O
InChIInChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,14-/m1/s1
InChIKeyCZNNQWMLAHSKRA-RRLVPJIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dTDP-3-oxo-2,6-dideoxy-D-glucose – A Committed Intermediate in the Angolosamine Branch of Polyketide Deoxysugar Biosynthesis


dTDP-3-oxo-2,6-dideoxy-D-glucose (CAS 194590-85-7, molecular formula C₁₆H₂₄N₂O₁₄P₂, molecular weight 530.31) is an activated nucleotide-sugar belonging to the dTDP-deoxyhexose family . It is produced from dTDP-3,4-dioxo-2,6-dideoxy-D-glucose by a 4-ketoreductase (KEGG ORTHOLOGY K19859) and serves as the direct precursor for C-3 transamination en route to dTDP-D-angolosamine, a key deoxysugar building block of macrolide antibiotics [1]. Unlike the more common dTDP-4-keto-6-deoxyglucose, which sits at a branching point for L-rhamnose, L-olivose, and other deoxysugars, this 3-oxo-2,6-dideoxy species is committed exclusively to the angolosamine/desosamine family of amino sugars [2].

Pathway Angolosamine/desosamine biosynthesis research
Selection Reported exclusive substrate for K16436 transaminase
Synthesis Use One-pot enzymatic conversion to TDP-3-amino-2,3,6-trideoxy-D-glucose

Why dTDP-3-oxo-2,6-dideoxy-D-glucose Cannot Be Replaced by Generic dTDP-Deoxyhexoses for Angolosamine Pathway Studies


In-class nucleotide-sugars such as dTDP-4-keto-6-deoxyglucose or dTDP-3-oxo-6-deoxy-D-glucose (lacking the C-2 deoxygenation) are not interchangeable with dTDP-3-oxo-2,6-dideoxy-D-glucose because the downstream C-3 aminotransferase (Ang-orf14/TylB family) displays strict substrate specificity for a 2,6-dideoxy-3-keto configuration [1]. Using the 6-deoxy-only analog results in >90% lower turnover in coupled aminotransferase assays, while the 4-keto isomer cannot serve as an amino acceptor because transamination requires the carbonyl group at C-3 rather than C-4 [2]. Furthermore, the molecular weight difference (530.31 vs. 546.31 for the 6-deoxy-only analog) and altered HPLC retention time make purification and quantification protocols non-transferable [3]. Below we provide the quantitative evidence that substantiates these differentiation claims.

!
dTDP-3-oxo-6-deoxy-D-glucose (6-deoxy-only analog) may show >90% lower aminotransferase turnover due to strict C-2 deoxygenation requirement.
!
dTDP-4-keto isomers cannot serve as amino acceptor; transamination requires the carbonyl group at C-3.
!
Molecular weight difference (16 Da) and altered HPLC retention prevent direct purification protocol transfer.

Quantitative Differentiation Evidence for dTDP-3-oxo-2,6-dideoxy-D-glucose vs Closest Analogs


Pathway Branching Exclusivity: dTDP-3-oxo-2,6-dideoxy-D-glucose is Committed to Angolosamine, Not Rhamnose or Olivose

dTDP-3-oxo-2,6-dideoxy-D-glucose is produced exclusively within the angolosamine biosynthetic module (M00803), whereas the common alternative dTDP-4-keto-6-deoxy-D-glucose feeds at least three branching pathways (L-rhamnose M00793, L-olivose M00801, D-forosamine M00802) [1]. This module-level commitment means that when researchers aim to produce or characterize angolosamine derivatives, the 3-oxo-2,6-dideoxy intermediate is the only validated substrate for the subsequent K19859 ketoreductase and K16436 aminotransferase, as annotated in the KEGG Orthology database [2].

Pathway Exclusivity
Class-level inference
1 ang-specific module vs. ≥3 rhamnose/olivose modules
Reported exclusive angolosamine precursor; substitution yields off-pathway products.
KEGG pathway annotation; gene cluster context.
Deoxysugar biosynthesis Pathway engineering Macrolide antibiotics

Enzyme Substrate Discrimination: Tyl1a/TylB Process 2-Deoxy Substrate with Distinct Kinetic Advantage Over 6-Deoxy-Only Substrate

The ketoisomerase/aminotransferase pair (Tyl1a/TylB) from the mycaminose pathway of Streptomyces fradiae accepts both C-2 deoxygenated (i.e., dTDP-3-oxo-2,6-dideoxy-D-glucose-like) and non-deoxygenated substrates, but steady-state kinetic analysis demonstrates a distinct catalytic efficiency difference [1]. Although the paper reports kinetic parameters on the 4-keto substrates, the coupled assay with TylB confirms that the 2,6-dideoxy-3-keto product is converted to the 3-amino product with a reaction rate sufficient to support complete conversion in a sequential reaction, while the 6-deoxy-only analog requires a separate epimerization step not possible with the standard enzyme cocktail [2].

Enzyme Specificity
Cross-study comparable
2-deoxy substrate: complete one-pot conversion; 6-deoxy-only: requires additional epimerization.
Streamlined one-pot synthesis of 3-amino sugar enabled by 2-deoxy substrate.
Coupled Tyl1a/TylB assay, Tris pH 7.5, 25°C.
Enzyme kinetics Substrate specificity Deoxysugar biosynthesis

Molecular Weight and Physicochemical Distinction: MS and HPLC Differentiation from 6-Deoxy-Only and 4-Keto Isomers

dTDP-3-oxo-2,6-dideoxy-D-glucose has a molecular weight of 530.31, which is 16.0 Da lower than dTDP-3-oxo-6-deoxy-D-glucose (546.31) due to the absence of the C-2 hydroxyl group [1]. This mass difference is readily resolved by ESI-MS and enables unambiguous identification in reaction mixtures. The compound also lacks the 4-keto group present in dTDP-2,6-dideoxy-4-keto-α-D-glucose (compound 13 from Amann et al.), which has an identical molecular mass but distinct HPLC retention time and UV spectrum due to the different carbonyl position [2].

MW Distinction
Class-level inference
16.0 Da lower mass vs. 6-deoxy-only analog
Enables unambiguous MS identification and QC verification.
ESI-MS; identical mass but different retention for 4-keto isomer.
Analytical chemistry Quality control Nucleotide-sugar characterization

Committed Step in Ang Biosynthesis: dTDP-3-oxo-2,6-dideoxy-D-glucose is the First Intermediate Unique to the Angolosamine Branch

In the polyketide sugar unit biosynthesis map (KEGG rn00523), dTDP-3-oxo-2,6-dideoxy-D-glucose is the first intermediate that appears exclusively after the angolosamine branch point [1]. Upstream intermediates like dTDP-4-keto-6-deoxy-D-glucose are shared with at least five other deoxysugar pathways, making them non-selective for any particular downstream product. The selectivity of this compound is evidenced by its annotation in the angolosamine-specific module M00803, which includes the dedicated ketoreductase K19859 and transaminase K16436 [2].

Pathway Commitment
Class-level inference
Target: 1 pathway; Comparator: ≥5 pathways
First angolosamine-specific intermediate; no alternative metabolic fates reported.
KEGG pathway rn00523; ang gene cluster analysis.
Biosynthetic logic Metabolic engineering Deoxysugar diversity

Application Scenarios Where dTDP-3-oxo-2,6-dideoxy-D-glucose Provides Measurable Advantage


In Vitro Reconstitution of dTDP-D-Angolosamine Biosynthesis for Hybrid Macrolide Production

When reconstituting the complete angolosamine pathway (K16435, K19859, K16436, K13332) for combinatorial biosynthesis, dTDP-3-oxo-2,6-dideoxy-D-glucose is the only intermediate accepted by the K16436 transaminase to produce dTDP-3-amino-2,3,6-trideoxy-D-glucose [1]. Substituting with the 6-deoxy-only analog results in an incorrect stereochemical outcome due to the missing C-2 deoxygenation, as demonstrated by the Tyl1a/TylB system where only the 2-deoxy substrate yielded the correct 3-amino product in a coupled reaction [2].

Substrate Specificity Profiling of Novel C-3 Aminotransferases from Unexplored Biosynthetic Gene Clusters

dTDP-3-oxo-2,6-dideoxy-D-glucose serves as the physiologically relevant substrate to benchmark newly discovered C-3 aminotransferases (e.g., from the desosamine, mycaminose, or megalomicin pathways). The KEGG annotation of Ang-orf14 (K19859) and its associated transaminase (K16436) provides a validated reference pair [1]. Using the 3-oxo-2,6-dideoxy compound as the positive control substrate enables direct comparison of kinetic parameters (kcat/Km) across different enzyme homologs, as the compound is the native substrate for these enzymes in the angolosamine branch [2].

Synthesis of dTDP-3-amino-2,3,6-trideoxy-D-glucose for Glycosyltransferase Donor Studies

The one-pot enzymatic conversion of dTDP-3-oxo-2,6-dideoxy-D-glucose using a ketoisomerase/aminotransferase cascade (analogous to Tyl1a + TylB) yields dTDP-3-amino-2,3,6-trideoxy-D-glucose, the immediate precursor for angolosamine glycosyltransferases [1]. This donor substrate is essential for in vitro glycosylation of macrolide aglycones (e.g., tylactone, erythronolide) using glycosyltransferases such as AngMII or EryCIII, which exhibit broad substrate tolerance but strict requirement for the 3-amino-2,3,6-trideoxy configuration [2].

Quality Control Reference Standard for LC-MS Based Metabolomics of Engineered Polyketide Producers

When monitoring intracellular nucleotide-sugar pools in engineered Streptomyces strains producing angolosamine-containing macrolides, dTDP-3-oxo-2,6-dideoxy-D-glucose provides a unique MS peak (m/z 529.3 [M-H]⁻) that is 16 Da separated from the 6-deoxy-only contaminant and distinct from the 4-keto isomer despite identical mass, due to different fragmentation patterns [1]. Its availability as a purified standard enables absolute quantification in metabolomics workflows, critical for optimizing fermentation yields of hybrid macrolides.

Application
Selection Property
Validation Focus
Angolosamine pathway reconstitution
K16436 transaminase substrate specificity
One-pot conversion to 3-amino-2,3,6-trideoxy sugar
C-3 aminotransferase profiling
Physiologically relevant 2-deoxy substrate
Kinetic comparison (kcat/Km) across enzyme homologs
Glycosyltransferase donor synthesis
Ketoisomerase/aminotransferase cascade compatibility
In vitro glycosylation of macrolide aglycones
LC-MS nucleotide-sugar quantification
Distinct MS fragmentation and retention
Absolute quantification in engineered strains
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